molecular formula C20H19N3OS B2922013 N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1209288-95-8

N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2922013
CAS No.: 1209288-95-8
M. Wt: 349.45
InChI Key: ZRTOEQUCOUEMPN-UHFFFAOYSA-N
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Description

N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a carboxamide group, a methylsulfanyl group, and a pyridine ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves multi-step organic reactions. Typically, the process starts with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The methylsulfanyl and N-methyl(phenyl)amino groups are then introduced via nucleophilic substitution reactions. Reagents like thionyl chloride, methylamine, and phenylamine are often used under controlled temperatures and pH conditions to ensure optimal yields.

Industrial Production Methods: For industrial-scale production, the methods involve large reactors capable of handling the necessary reagents and maintaining the required reaction conditions. Catalysts may be employed to speed up the reactions and increase efficiency. The final product is typically purified using crystallization or chromatography techniques to achieve high purity levels required for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

  • Reduction: It can be reduced to remove the carboxamide group or to alter the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or neutral media.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: Alkyl halides or aryl halides under mild heating or using catalysts.

Major Products Formed: The major products depend on the specific reactions but can include derivatives with sulfoxide or sulfone groups, deaminated products, or substituted pyridine compounds.

Scientific Research Applications

Chemistry: N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for versatile modifications, making it valuable in developing new chemical entities.

Biology: In biological research, this compound can act as a ligand in binding studies due to its ability to interact with various biomolecules. It is also used in studies to understand enzyme mechanisms and binding site interactions.

Medicine: The compound shows potential in medicinal chemistry for developing therapeutic agents. Its structure allows it to be modified into analogs that could exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: this compound is employed in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding, van der Waals forces, and covalent modifications. Its mechanism can vary depending on the application but generally involves binding to target sites, altering molecular pathways, and inducing desired chemical or biological outcomes.

Molecular Targets and Pathways: It interacts with enzymes, receptors, and other proteins, modulating their activity. Pathways involving signal transduction, metabolic processes, and gene expression may be affected.

Comparison with Similar Compounds

  • N-{2-[Dimethylamino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

  • N-{2-[Ethyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Uniqueness: Compared to similar compounds, N-{2-[Methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide offers a unique combination of functional groups that enhance its reactivity and versatility in synthetic applications. The presence of both the carboxamide and methylsulfanyl groups provides distinct chemical properties that are leveraged in various research and industrial contexts.

Properties

IUPAC Name

N-[2-(N-methylanilino)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-23(15-9-4-3-5-10-15)18-13-7-6-12-17(18)22-19(24)16-11-8-14-21-20(16)25-2/h3-14H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTOEQUCOUEMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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